molecular formula C10H13N3O3 B11764076 ethyl (7R)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate

ethyl (7R)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate

Cat. No.: B11764076
M. Wt: 223.23 g/mol
InChI Key: IMVOMKYLISJDLB-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (7R)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound. This compound features a pyrazole ring fused to a pyrazine ring, making it part of the pyrazolopyrazine family. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of ethyl (7R)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate typically involves multiple steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl (7R)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed depend on the specific reagents and conditions used in these reactions .

Scientific Research Applications

Ethyl (7R)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (7R)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

ethyl (7R)-7-methyl-4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate

InChI

InChI=1S/C10H13N3O3/c1-3-16-10(15)7-4-8-9(14)11-5-6(2)13(8)12-7/h4,6H,3,5H2,1-2H3,(H,11,14)/t6-/m1/s1

InChI Key

IMVOMKYLISJDLB-ZCFIWIBFSA-N

Isomeric SMILES

CCOC(=O)C1=NN2[C@@H](CNC(=O)C2=C1)C

Canonical SMILES

CCOC(=O)C1=NN2C(CNC(=O)C2=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.